Regulatory Designation: EP Impurity A / USP Related Compound B for Lorazepam
2-Amino-2',5-dichlorobenzophenone is the only compound explicitly designated as Lorazepam EP Impurity A and Lorazepam USP Related Compound B [1]. This dual compendial recognition creates an absolute, non-negotiable requirement for its use in lorazepam drug product release testing and stability studies.
| Evidence Dimension | Regulatory compendial status |
|---|---|
| Target Compound Data | Designated as Lorazepam EP Impurity A and USP Related Compound B |
| Comparator Or Baseline | Other aminohalogenbenzophenones (e.g., 2-amino-5-chlorobenzophenone, 2-amino-5-bromo-2'-fluorobenzophenone) are not recognized as lorazepam impurities |
| Quantified Difference | Exclusive official designation; others are not valid substitutes in a cGMP or regulatory filing context |
| Conditions | European Pharmacopoeia and United States Pharmacopeia monographs |
Why This Matters
This eliminates any sourcing ambiguity for quality control laboratories; using a different benzophenone would constitute a regulatory violation and require a full revalidation with a justification that would likely be rejected.
- [1] SynZeal Research, 'Lorazepam EP Impurity A', Catalog No. SZ-L093002. View Source
